molecular formula C10H9NO B1599561 (R)-(-)-1-Indanyl isocyanate CAS No. 745783-80-6

(R)-(-)-1-Indanyl isocyanate

Cat. No. B1599561
M. Wt: 159.18 g/mol
InChI Key: XUEHOPNFOYAYTA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(-)-1-Indanyl isocyanate” is an organic compound that contains an isocyanate group . Isocyanates are referred to as compounds that contain the functional group with the formula R−N=C=O . An organic compound with two isocyanate groups is known as a diisocyanate .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation . This involves treating amines with phosgene to produce isocyanates and hydrochloric acid . The reactions proceed via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2) . The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Scientific Research Applications

  • Polyurethane Production : Isocyanates are key ingredients in the production of polyurethanes, which are used in various industries such as automotive, construction, and packaging . Polyurethanes can take many forms, including solid products, foams, paints, varnishes, adhesives, and impregnations .

  • Coatings and Adhesives : Isocyanates are used in the production of coatings and adhesives. These products are known for their excellent mechanical, chemical, and physical properties, including abrasion resistance, durability, and tensile strength .

  • Insulation : Polyurethane foams, which are produced using isocyanates, are widely used for insulation in the construction industry .

  • Fire Retardants : Some forms of polyurethane, produced with isocyanates, are used as fire retardants .

Safety And Hazards

Isocyanates are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis . A range of other adverse health effects are also associated with isocyanate exposure including cancer . Therefore, it is important that workers’ exposures are properly controlled .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, environmental concerns about fossil-based isocyanates have led to increased interest in the production of isocyanate compounds directly from biomass .

properties

IUPAC Name

(1R)-1-isocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHOPNFOYAYTA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426974
Record name (R)-(-)-1-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Indanyl isocyanate

CAS RN

745783-80-6
Record name (R)-(-)-1-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-1-Indanyl isocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-1-Indanyl isocyanate
Reactant of Route 3
Reactant of Route 3
(R)-(-)-1-Indanyl isocyanate
Reactant of Route 4
Reactant of Route 4
(R)-(-)-1-Indanyl isocyanate
Reactant of Route 5
Reactant of Route 5
(R)-(-)-1-Indanyl isocyanate
Reactant of Route 6
(R)-(-)-1-Indanyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.